molecular formula C12H16O5 B13694525 Dimethyl 2-oxobicyclo[2.2.2]octane-1,4-dicarboxylate

Dimethyl 2-oxobicyclo[2.2.2]octane-1,4-dicarboxylate

Cat. No.: B13694525
M. Wt: 240.25 g/mol
InChI Key: JHHAZHBNQAZAJZ-UHFFFAOYSA-N
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Description

Dimethyl 2-oxobicyclo[222]octane-1,4-dicarboxylate is an organic compound with the molecular formula C12H14O6 It is a bicyclic ester derivative, characterized by its unique structure which includes a bicyclo[222]octane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-oxobicyclo[2.2.2]octane-1,4-dicarboxylate typically involves the esterification of bicyclo[2.2.2]octane-1,4-dicarboxylic acid. One common method includes the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-oxobicyclo[2.2.2]octane-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Dimethyl 2-oxobicyclo[2.2.2]octane-1,4-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex bicyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the development of new materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism by which Dimethyl 2-oxobicyclo[2.2.2]octane-1,4-dicarboxylate exerts its effects involves interactions with specific molecular targets. For instance, its ester groups can undergo hydrolysis to release active carboxylic acids, which may interact with enzymes or receptors. The bicyclic structure also allows for unique spatial arrangements, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate
  • Bicyclo[2.2.2]octane-1,4-dicarboxylic acid
  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

Highlighting Uniqueness

Compared to similar compounds, Dimethyl 2-oxobicyclo[222]octane-1,4-dicarboxylate is unique due to its specific ester functional groups and the presence of an oxo group at the 2-position

Properties

Molecular Formula

C12H16O5

Molecular Weight

240.25 g/mol

IUPAC Name

dimethyl 2-oxobicyclo[2.2.2]octane-1,4-dicarboxylate

InChI

InChI=1S/C12H16O5/c1-16-9(14)11-3-5-12(6-4-11,8(13)7-11)10(15)17-2/h3-7H2,1-2H3

InChI Key

JHHAZHBNQAZAJZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCC(CC1)(C(=O)C2)C(=O)OC

Origin of Product

United States

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